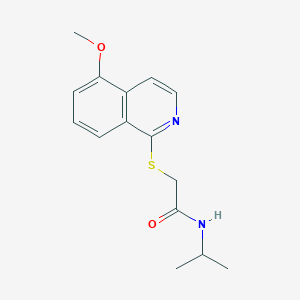

N-isopropyl-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-(5-methoxyisoquinolin-1-yl)sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10(2)17-14(18)9-20-15-12-5-4-6-13(19-3)11(12)7-8-16-15/h4-8,10H,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBMLBYGWMNDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=CC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves the reaction of 5-methoxyisoquinoline with isopropylamine and thioacetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-((5-methoxyisoquinolin-1-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield thiols or amines, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Halides, alkoxides, dimethyl sulfoxide, and acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-isopropyl-2-((5-methoxyisoquinolin-1-yl)thio)acetamide exhibits anticancer properties by inhibiting specific molecular pathways involved in cancer cell proliferation. It has been shown to target Rho-kinase pathways, which are crucial in various cancers, including breast and lung cancers. The inhibition of Rho-kinase can lead to reduced tumor growth and metastasis, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions within the pathogens. This makes it a potential candidate for treating infections caused by resistant strains.

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuronal signaling pathways could help in reducing neuronal degeneration and improving cognitive functions .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 0.69 mM to 22 mM across different types of cancer cells (HL60, K562, A549). The compound's ability to induce apoptosis was also confirmed through flow cytometry assays .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that it had minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.

Comparative Analysis of Biological Activities

| Activity Type | Mechanism | Observed Efficacy |

|---|---|---|

| Anticancer | Rho-kinase inhibition | IC50: 0.69 - 22 mM |

| Antimicrobial | Cell membrane disruption | MIC lower than standard antibiotics |

| Neuroprotective | Modulation of neuronal signaling | Improved cognitive function in models |

Mechanism of Action

The mechanism of action of N-isopropyl-2-((5-methoxyisoquinolin-1-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane integrity of microbial pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares a common acetamide backbone with modifications in the aromatic and substituent groups. Below is a comparative analysis with key analogs:

Functional Group Impact

- Thioether vs. Ether Linkages : The thioether group in the target compound may confer greater metabolic stability compared to ether-linked analogs (e.g., Betaxolol–ADTOH) due to reduced susceptibility to oxidative cleavage .

- Methoxy vs.

- Isoquinoline vs. Triazinoindole Cores: The isoquinoline moiety offers a larger aromatic surface for π-π interactions compared to triazinoindole, which may improve target affinity but reduce solubility .

Toxicity and Environmental Impact

- Fluorinated analogs like Flufenacet are classified as hazardous (Skin Sens. 1, STOT RE 2) due to bioaccumulation risks, whereas methoxy-substituted compounds may exhibit lower environmental persistence .

- Thioether-containing compounds generally show moderate acute toxicity (e.g., LD50 > 500 mg/kg in rodents for similar structures) .

Biological Activity

N-isopropyl-2-((5-methoxyisoquinolin-1-yl)thio)acetamide (also referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features an isoquinoline moiety and a thioacetamide group, which are believed to contribute to its biological properties. The synthesis typically involves the reaction of 5-methoxyisoquinoline with isopropylamine and thioacetic acid under reflux conditions using solvents such as ethanol or methanol.

The biological activity of compound 1 is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

- Antimicrobial Activity : The compound has shown potential in disrupting the integrity of microbial cell membranes, suggesting a mechanism for its antimicrobial properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of isoquinoline compounds can have IC50 values ranging from low micromolar to millimolar concentrations against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | K562 | 16.54 |

| Compound 1 | MCF7 | 5.27 |

| Reference Compound (Doxorubicin) | K562 | 0.35 |

| Reference Compound (Doxorubicin) | MCF7 | 4.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it may be effective against various bacterial strains, exhibiting minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 50 |

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

- Anticancer Study : A systematic evaluation showed that the compound's derivatives exhibited potent cytotoxicity against multiple cancer cell lines, with significant selectivity for malignant cells over normal cells .

- Antimicrobial Evaluation : Research indicated that the compound demonstrated considerable antibacterial activity, with effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections .

- Mechanistic Insights : Investigations into the mechanisms revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Q & A

Q. Optimization Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility |

| Base | K₂CO₃ | Mild, avoids side reactions |

| Molar Ratio (Thiol:Acetamide) | 1.2:1 | Prevents excess reagent |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

Answer:

- ¹H/¹³C NMR :

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass error.

- IR : C=O stretch (~1650 cm⁻¹) and C-S (~680 cm⁻¹) .

Q. Example NMR Data (Hypothetical) :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Isoquinoline H | 8.2 | Multiplet | 4H |

| OCH₃ | 3.82 | Singlet | 3H |

| CH₂S | 4.05 | Singlet | 2H |

| CH(CH₃)₂ | 1.1 | Doublet | 6H |

Advanced: How can researchers resolve discrepancies between crystallographic data and computational models?

Answer:

- Crystallography Validation :

- Computational Adjustments :

Case Study : If bond lengths deviate >0.02 Å, re-refine with restraints or consider alternative space groups .

Advanced: What strategies mitigate thioether hydrolysis during bioactivity assays?

Answer:

- pH Control : Use HEPES buffer (pH 6.5–7.5) to minimize nucleophilic attack.

- Temperature : Store solutions at 4°C and avoid prolonged exposure to >37°C.

- Antioxidants : Add 0.01% BHT to prevent oxidation.

- Stability Monitoring : Perform LC-MS at 0, 12, and 24 hours; degradation >10% necessitates structural analogs (e.g., replacing sulfur with selenide) .

Basic: What biological applications are suggested by structural analogs?

Answer:

Analogous compounds (e.g., flufenacet) act as herbicides by inhibiting very-long-chain fatty acid synthesis. For this compound:

Q. Assay Design :

| Assay Type | Target | Readout Method |

|---|---|---|

| Enzyme Inhibition | CDK2 Kinase | Luminescent ADP-Glo™ |

| Cytotoxicity | HepG2 Cells | MTT Viability |

Advanced: How can isotopic labeling (e.g., ¹⁴C) be implemented for metabolic studies?

Answer:

Q. Synthetic Protocol :

React 5-hydroxyisoquinoline with [¹⁴C]-CH₃I to form 5-methoxy-¹⁴C-isoquinoline.

Thiolation via Lawesson’s reagent.

Couple with N-isopropyl-2-chloroacetamide .

Advanced: How should conflicting NMR and computational data be reconciled?

Answer:

- NMR Reanalysis : Check for solvent effects (DMSO vs. CDCl₃ shifts) and tautomerism.

- DFT Refinement : Include implicit solvent models and compare Boltzmann-weighted conformers.

- 2D NMR : Use HSQC and HMBC to resolve ambiguous assignments .

Example : If computed δ 8.1 ppm (C-2 isoquinoline) conflicts with observed δ 8.5 ppm, re-examine solvent shielding effects in DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.